4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde
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Overview
Description
4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde is an organic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . This compound is characterized by the presence of a methoxy group, a pyrazole ring, and a benzaldehyde moiety, making it a versatile building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with pyrazole in the presence of a suitable base and solvent. Common bases used include potassium carbonate or sodium hydride, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzoic acid.
Reduction: 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde is not fully elucidated. its biological activities are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of cellular pathways. Further research is needed to identify the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzaldehyde: Lacks the pyrazole ring, making it less versatile in certain synthetic applications.
3-(1H-pyrazol-1-ylmethyl)benzaldehyde: Lacks the methoxy group, which can affect its reactivity and biological activity.
Uniqueness
4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde is unique due to the presence of both the methoxy group and the pyrazole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-methoxy-3-(pyrazol-1-ylmethyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-12-4-3-10(9-15)7-11(12)8-14-6-2-5-13-14/h2-7,9H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYOPVOHCSPLEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355275 |
Source
|
Record name | 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436086-89-4 |
Source
|
Record name | 4-Methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436086-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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